N'-naphthalen-2-ylmethanimidamide
Description
N'-Naphthalen-2-ylmethanimidamide is a methanimidamide derivative characterized by a naphthalene substituent at the N'-position of the methanimidamide core (Fig. 1). Methanimidamides are a class of compounds featuring the general structure R¹R²N–C(=NH)–NH₂, where R¹ and R² are organic substituents. In this case, the naphthalen-2-yl group introduces significant aromatic bulk and lipophilicity, which may influence chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
40450-72-4 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N'-naphthalen-2-ylmethanimidamide |
InChI |
InChI=1S/C11H10N2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,12,13) |
InChI Key |
PTHHIWSMZYUACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-naphthalen-2-ylmethanimidamide typically involves the reaction of naphthalene derivatives with suitable reagents. One common method is the reaction of 2-naphthylamine with formamide under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidamide group.
Industrial Production Methods: Industrial production of N’-naphthalen-2-ylmethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-Naphthalen-2-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalen-2-ylmethanamine.
Substitution: Various halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N’-Naphthalen-2-ylmethanimidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N’-naphthalen-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N'-naphthalen-2-ylmethanimidamide with structurally analogous methanimidamides and related aromatic derivatives, focusing on substituent effects, applications, and toxicity profiles.
Structural and Functional Analogues
2.1.1. N'-Hydroxy-N-(4H,5H-Naphtho[1,2-d]thiazol-2-yl)methanimidamide ()
- Structure : Features a naphthothiazole ring system substituted with a methanimidamide group.
- Synthesis : Prepared via a three-step protocol starting from tetralone derivatives, involving thiourea and iodine-mediated cyclization, followed by reaction with N,N-dimethylformamide dimethyl acetal .
2.1.2. Chlordimeform (Methanimidamide, N'-(4-Chloro-2-methylphenyl)-N,N-dimethyl-) (Evidences 4–9, 11–12)
- Structure: Substituted with a 4-chloro-2-methylphenyl group and dimethylamino groups.
- Toxicity: Banned globally due to high carcinogenicity and absorption risks via skin/lungs. Metabolites are linked to urinary bladder cancer in humans .
- Comparison: The chlorinated phenyl group in Chlordimeform contributes to its toxicity, whereas the naphthalen-2-yl group in the target compound may reduce electrophilic reactivity (a common carcinogenicity pathway) due to delocalized π-electrons in the naphthalene system.
2.1.3. N'-Hydroxy-2-Naphthalenecarboximidamide ()
- Structure : Contains a hydroxy group and naphthalene carboximidamide moiety.
- Applications : Listed with 10 suppliers, suggesting industrial or research utility, though specific uses are unclear .
- Comparison: The hydroxy group in this derivative likely enhances solubility in polar solvents compared to the non-hydroxylated naphthalen-2-ylmethanimidamide, which may be more lipophilic.
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